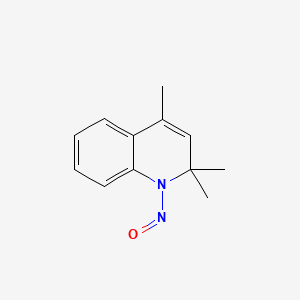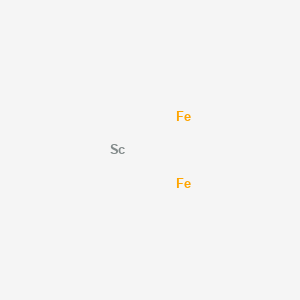
Iron;scandium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron-scandium compounds are intermetallic compounds formed by the combination of iron and scandium. These compounds exhibit unique properties due to the interaction between iron, a transition metal, and scandium, a rare earth element.
準備方法
Synthetic Routes and Reaction Conditions
Iron-scandium compounds can be synthesized through various methods, including arc melting and vacuum distillation. One common approach involves arc-melting high-purity iron and scandium under an inert atmosphere, followed by homogenization at elevated temperatures . Another method involves the aluminothermic reduction of scandium oxide in the presence of iron, which is then subjected to vacuum distillation to obtain the desired compound .
Industrial Production Methods
Industrial production of iron-scandium compounds typically involves the extraction of scandium from its ores, followed by its reduction and alloying with iron. The process begins with the concentration of scandium from ores such as V-Ti magnetite tailings, followed by roasting and leaching to extract scandium. The extracted scandium is then reduced and alloyed with iron using methods such as aluminothermic reduction .
化学反応の分析
Types of Reactions
Iron-scandium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both iron and scandium.
Common Reagents and Conditions
Oxidation: Iron-scandium compounds can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions often involve the use of reducing agents such as hydrogen or carbon monoxide.
Substitution: Substitution reactions can occur in the presence of ligands or other metal ions, leading to the formation of new compounds.
Major Products Formed
The major products formed from these reactions include various iron-scandium oxides, hydrides, and intermetallic compounds. For example, the oxidation of Fe₂Sc can lead to the formation of iron and scandium oxides .
科学的研究の応用
Iron-scandium compounds have a wide range of scientific research applications:
Materials Science: These compounds are studied for their potential use in high-strength, lightweight alloys, particularly in the aerospace and automotive industries.
Biology and Medicine: Scandium compounds, including those with iron, are being explored for their potential use in medical imaging and cancer treatment.
作用機序
The mechanism of action of iron-scandium compounds is primarily based on their ability to form stable intermetallic phases with unique electronic and magnetic properties. These compounds can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity. For example, scandium can modulate ribosomal function, which may have implications for its antiviral properties .
類似化合物との比較
Iron-scandium compounds can be compared with other intermetallic compounds involving transition metals and rare earth elements:
Iron-Yttrium Compounds: Similar to iron-scandium, iron-yttrium compounds exhibit unique magnetic and electronic properties but differ in their structural and thermal stability.
Iron-Lanthanum Compounds: These compounds are known for their catalytic properties and are used in various industrial applications, including catalysis and hydrogen storage.
Iron-Gadolinium Compounds: Iron-gadolinium compounds are studied for their magnetic properties and potential use in magnetic refrigeration.
Iron-scandium compounds are unique due to the specific interactions between iron and scandium, leading to distinct structural, electronic, and magnetic properties that are not observed in other similar compounds.
特性
CAS番号 |
12023-34-6 |
|---|---|
分子式 |
Fe2Sc |
分子量 |
156.65 g/mol |
IUPAC名 |
iron;scandium |
InChI |
InChI=1S/2Fe.Sc |
InChIキー |
JBMXIYCPCPWTEC-UHFFFAOYSA-N |
正規SMILES |
[Sc].[Fe].[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


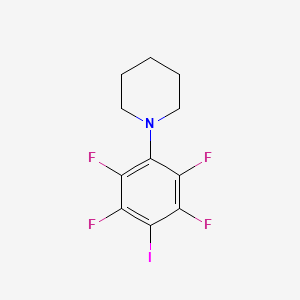
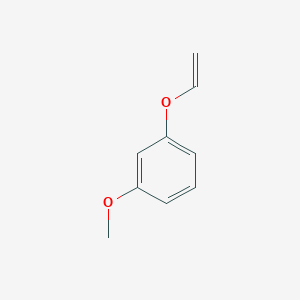

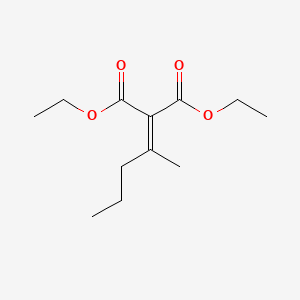
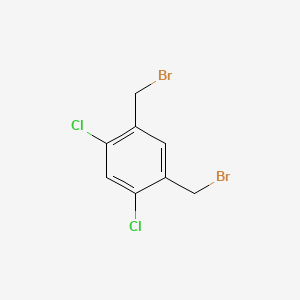
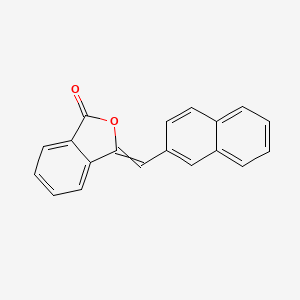
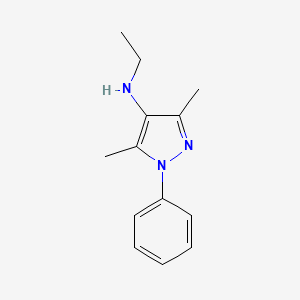
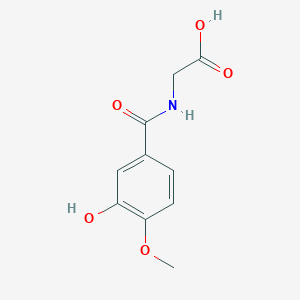
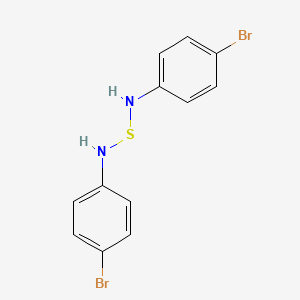


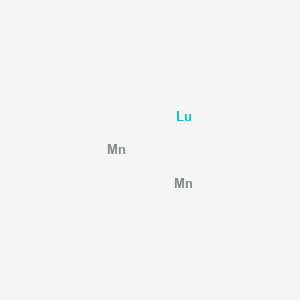
![Bicyclo[1.1.1]pentane, 1,3-dichloro-](/img/structure/B14711548.png)
